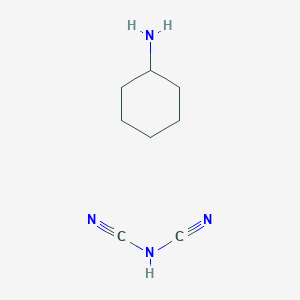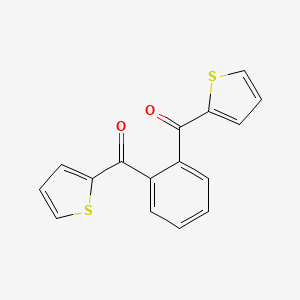
Methanone, 1,2-phenylenebis[2-thienyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, 1,2-phenylenebis[2-thienyl-] is an organic compound with the molecular formula C16H10O2S2 It is characterized by the presence of a methanone group linked to a 1,2-phenylenebis structure, which is further connected to two thienyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,2-phenylenebis[2-thienyl-] typically involves the reaction of 1,2-phenylenediamine with thiophene-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of Methanone, 1,2-phenylenebis[2-thienyl-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, 1,2-phenylenebis[2-thienyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, 1,2-phenylenebis[2-thienyl-] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methanone, 1,2-phenylenebis[2-thienyl-] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanone, 1,4-phenylenebis[phenyl-]
- Methanone, 1,1’-(1,2-phenylene)bis[1-(2-thienyl)-]
Uniqueness
Methanone, 1,2-phenylenebis[2-thienyl-] is unique due to its specific arrangement of the methanone group and the thienyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
146474-88-6 |
|---|---|
Molekularformel |
C16H10O2S2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
[2-(thiophene-2-carbonyl)phenyl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H10O2S2/c17-15(13-7-3-9-19-13)11-5-1-2-6-12(11)16(18)14-8-4-10-20-14/h1-10H |
InChI-Schlüssel |
LTBFIKIJGNIHDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CS2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




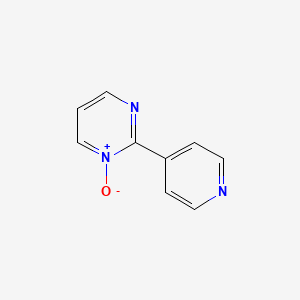

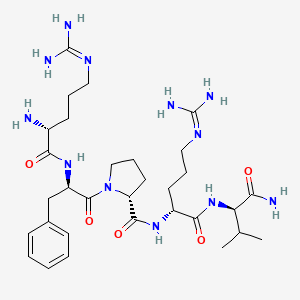
![3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid](/img/structure/B12557766.png)
![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)
![3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine](/img/structure/B12557784.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate](/img/structure/B12557788.png)
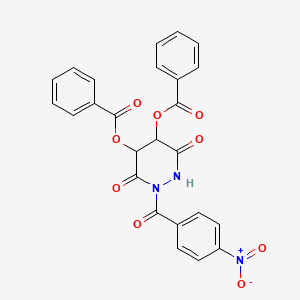
![Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-](/img/structure/B12557803.png)
![[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-](/img/structure/B12557809.png)
![(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557822.png)
